

2,6-dichloro-4-phenylquinoline molecular weight and formula

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Compound of Interest

Compound Name: 2,6-Dichloro-4-phenylquinoline

Cat. No.: B1308551

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An In-Depth Technical Guide to **2,6-dichloro-4-phenylquinoline**: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **2,6-dichloro-4-phenylquinoline**, a pivotal heterocyclic intermediate in modern synthetic organic chemistry and medicinal chemistry. We will delve into its fundamental properties, established synthetic routes, robust characterization methodologies, and its significant role as a versatile scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's utility and application.

Core Physicochemical and Structural Properties

2,6-dichloro-4-phenylquinoline is a halogenated quinoline derivative whose structure is primed for subsequent chemical modification.^[1] The presence of two chlorine atoms at distinct positions (C2 and C6) on the quinoline core, coupled with a phenyl group at the C4 position, imparts a unique reactivity profile that is highly valuable for building molecular complexity.^[1] The C2 chlorine is particularly susceptible to nucleophilic substitution, a feature extensively exploited in synthetic chemistry.^[1]

A summary of its key quantitative properties is presented below.

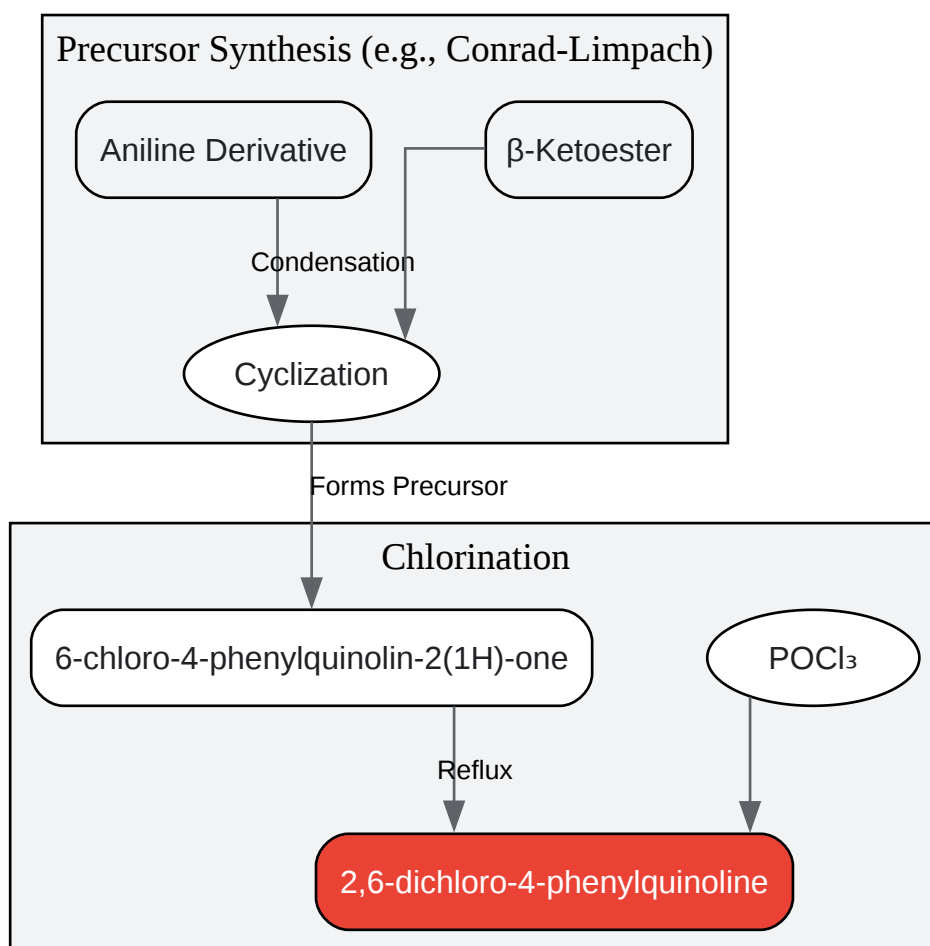
Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₉ Cl ₂ N	[2] [3] [4]
Molecular Weight	~274.1 g/mol	[1] [2]
CAS Number	10352-30-4	[1] [2] [5]
IUPAC Name	2,6-dichloro-4-phenylquinoline	[2]
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)Cl</chem>	[2]
InChIKey	FSVNVFMEUXPATP-UHFFFAOYSA-N	[1] [2]
XLogP3-AA (Lipophilicity)	5.4	[1]

Synthesis and Mechanistic Considerations

The most prevalent and reliable synthesis of **2,6-dichloro-4-phenylquinoline** involves the chlorination of a quinolinone precursor.[\[1\]](#) This transformation is a cornerstone reaction for accessing this di-halogenated scaffold.

Pillar of Expertise: Why this Method? The choice of phosphorus oxychloride (POCl₃) is deliberate and mechanistically significant. The hydroxyl group of the 6-chloro-4-phenylquinolin-2(1H)-one tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a reactive intermediate that is subsequently attacked by a chloride ion, leading to the substitution of the hydroxyl group with a chlorine atom and the formation of the aromatic quinoline ring. This method is highly effective and a standard procedure in heterocyclic chemistry for converting keto-groups to chloro-groups in such ring systems.

Synthetic Workflow: From Precursor to Product



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Caption: General synthetic pathway for **2,6-dichloro-4-phenylquinoline**.

The synthesis begins with the construction of the quinolinone core, often via classic reactions like the Conrad-Limpach or Friedländer synthesis, which condense anilines with β -ketoesters. [1] The resulting 6-chloro-4-phenylquinolin-2(1H)-one is then chlorinated using a reagent like phosphorus oxychloride (POCl_3) under reflux conditions to yield the final product.[1]

Spectroscopic Validation: A Self-Validating System

Confirming the identity and purity of the synthesized **2,6-dichloro-4-phenylquinoline** is a critical, non-negotiable step. A multi-pronged spectroscopic approach ensures the trustworthiness of the material for subsequent applications.

- **Mass Spectrometry (MS):** Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for verifying the molecular weight.^[1] For **2,6-dichloro-4-phenylquinoline**, the expected monoisotopic mass is approximately 273.01 Da. In electrospray ionization (ESI) positive mode, the protonated molecule $[M+H]^+$ would be observed at a mass-to-charge ratio (m/z) of ~ 274.1 .^[1] The characteristic isotopic pattern of the two chlorine atoms (a $\sim 2:1$ ratio for $[M+2]/[M]$ and a $\sim 1:6$ ratio for $[M+4]/[M]$) provides definitive confirmation of the dichloro-substitution.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H and ^{13}C NMR spectroscopy are essential for elucidating the precise molecular structure.
 - 1H NMR: The spectrum would show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the nine protons on the phenyl and quinoline rings. The integration of these signals should sum to 9H.
 - ^{13}C NMR: The spectrum would reveal 15 distinct carbon signals, confirming the presence of all carbon atoms in the molecule's asymmetric structure. The chemical shifts of carbons attached to chlorine (C2 and C6) would be significantly affected.
- **Infrared (IR) Spectroscopy:** IR spectroscopy helps identify key functional groups. The spectrum would be characterized by aromatic C-H stretching (~ 3100 - 3000 cm^{-1}), C=C and C=N aromatic stretching vibrations (typically in the 1600 - 1450 cm^{-1} region), and C-Cl stretching vibrations (usually below 800 cm^{-1}).

Applications in Drug Discovery and Medicinal Chemistry

The true value of **2,6-dichloro-4-phenylquinoline** lies in its role as a versatile research intermediate.^[1] The differential reactivity of its chlorine atoms allows for selective and sequential functionalization, making it a powerful starting point for generating diverse molecular libraries.

- **Oncology:** The quinoline scaffold is a well-established pharmacophore in anticancer drug design.^[1] Derivatives of **2,6-dichloro-4-phenylquinoline** have been investigated as inhibitors of protein kinases, which are crucial regulators of cancer cell proliferation.^[1] Furthermore, some derivatives have shown potent cytotoxic effects against various cancer

cell lines.[1] The introduction of novel functional groups at the C2 and C6 positions can modulate the compound's interaction with biological targets like histone deacetylases (HDACs).[6][7]

- **Infectious Diseases:** Building on the legacy of quinoline-based antimalarials like chloroquine, this scaffold continues to be explored for new anti-infective agents.[1] The di-chloro substitution pattern offers a unique template for developing novel compounds aimed at overcoming drug resistance in pathogens.
- **Neuroscience:** Derivatives have been studied as potential inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), enzymes implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease.[1]
- **Key Intermediate in Pharmaceutical Synthesis:** A notable application is its use as a starting material in an alternative synthesis of Alprazolam, a widely prescribed anxiolytic drug.[8][9] This pathway leverages the high reactivity of the C2 chlorine atom.

Experimental Protocol: Selective Nucleophilic Substitution

This protocol details a reliable method for the synthesis of 6-chloro-2-hydrazino-4-phenylquinoline, a key downstream intermediate for compounds like Alprazolam, demonstrating the selective reactivity of **2,6-dichloro-4-phenylquinoline**. [1][9]

Objective: To selectively substitute the C2 chlorine of **2,6-dichloro-4-phenylquinoline** with a hydrazino group.

Materials:

- **2,6-dichloro-4-phenylquinoline** (1.0 eq)
- Hydrazine hydrate (excess, e.g., 5-10 eq)
- Solvent (e.g., Ethanol or Xylene)
- Round-bottom flask with reflux condenser

- Magnetic stirrer and heating mantle
- Standard work-up and purification equipment (separatory funnel, rotary evaporator, glassware for recrystallization)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve **2,6-dichloro-4-phenylquinoline** (1.0 eq) in the chosen solvent (e.g., ethanol).
- **Reagent Addition:** Add hydrazine hydrate (5-10 eq) to the solution. The use of excess hydrazine drives the reaction to completion.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).
 - **Causality Insight:** The C2 position is more electron-deficient than the C6 position due to the inductive effect of the ring nitrogen, making it significantly more electrophilic and thus more reactive towards nucleophiles like hydrazine.^[1] Refluxing provides the necessary activation energy for the substitution to occur efficiently.
- **Work-up:**
 - After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
 - Slowly pour the reaction mixture into cold water to precipitate the product.
 - Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess hydrazine hydrate and other water-soluble impurities.
- **Purification:**
 - The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-chloro-2-hydrazino-4-phenylquinoline.
- **Validation:** Confirm the structure and purity of the final product using the spectroscopic methods described in Section 3 (MS, NMR, IR). The molecular weight should correspond to

C₁₅H₁₂ClN₃.

Conclusion

2,6-dichloro-4-phenylquinoline is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal and synthetic chemists. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its predictable and selective reactivity make it an invaluable starting point for the discovery of novel molecules with therapeutic potential. From oncology to neuroscience, derivatives originating from this scaffold continue to populate the landscape of modern drug discovery, underscoring the enduring importance of versatile heterocyclic intermediates.

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